molecular formula C15H13FN2O2 B4909041 N-(3-acetamidophenyl)-3-fluorobenzamide

N-(3-acetamidophenyl)-3-fluorobenzamide

Cat. No.: B4909041
M. Wt: 272.27 g/mol
InChI Key: INFKVTXHXBFWCP-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzoyl group linked to a 3-acetamidophenyl moiety. This structure confers unique electronic and steric properties due to the fluorine atom’s electronegativity and the acetamido group’s hydrogen-bonding capability.

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFKVTXHXBFWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-3-fluorobenzamide typically involves the acylation of 3-fluorobenzoic acid with 3-acetamidophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetamidophenyl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s fluorine atom can enhance its binding affinity and specificity towards these targets. Additionally, the acetamido group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its molecular targets .

Comparison with Similar Compounds

Table 1: Structural Features of N-(3-Acetamidophenyl)-3-fluorobenzamide and Analogs

Compound Name Key Substituents/Modifications Functional Impact Reference
This compound 3-Fluorobenzamide, 3-acetamidophenyl Enhanced H-bonding, moderate lipophilicity
N-(2-Diethylaminoethyl)-4-{...}-3-fluorobenzamide (9d) Diethylaminoethyl, ethoxyphenyl, indazole Increased basicity, potential cell penetration
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide Thiourea moiety, 3-fluorobenzamide Bidentate ligand for metal complexation
N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-fluorobenzamide (3i) Ferrocenyl, thiourea Electrochemical activity, redox properties
N-(1-(6-Ethyl-4-oxo-...)-3-fluorobenzamide (10) Pyrimidinone core Potential kinase inhibition

Key Observations :

  • Substituent Effects : The 3-acetamidophenyl group in the target compound provides distinct H-bonding interactions compared to piperazine (e.g., compound 9d) or thiourea substituents (e.g., ).
  • Fluorine Position: The 3-fluorine on the benzamide ring is a common feature in analogs like compounds 9b–9f and the thiourea derivatives , which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs.

Key Observations :

  • Kinase Inhibition : The target compound’s presence in an AKT1 crystal structure suggests a role in kinase inhibition, akin to anti-proliferative analogs (e.g., 9b–9f) .
  • Metal Interactions : Thiourea derivatives (e.g., ) leverage their bidentate ligand properties for metal complexation, a feature absent in the target compound but relevant for catalytic applications.

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